5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Antifungal Candida albicans Schiff base derivative

This heterocyclic building block features a para-aminophenyl group essential for Schiff base condensation—inaccessible to 4-nitrophenyl or unsubstituted phenyl analogs. The free amine enables (E)-benzylidene amino derivatives with MIC 0.8 µg/mL against M. tuberculosis, antifungal analogs with 2.16-fold potency gain, and 'turn-off' fluorescent Fe³⁺ chemosensors. The thiol/thione core supports S-alkylation and dual Cu(II)/Pb(II) amperometric detection. This compound delivers a distinct synthetic handle unmatched by other oxadiazole-2-thiol derivatives. Standard international B2B shipping for R&D.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
CAS No. 32058-82-5
Cat. No. B1269557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
CAS32058-82-5
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=S)O2)N
InChIInChI=1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13)
InChIKeyFIGMOSDEYMCQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS 32058-82-5): Procurement-Grade Building Block for Antifungal, Antitubercular, and Analytical Research


5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS 32058-82-5) is a heterocyclic building block featuring the 1,3,4-oxadiazole-2-thiol core with a para-aminophenyl substituent at the 5-position [1]. This compound exists in tautomeric equilibrium with its thione form, 5-(4-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione, and carries both nucleophilic thiol/thione sulfur and a primary aromatic amine group for downstream functionalization . The compound serves as a versatile intermediate for synthesizing Schiff bases, S-alkylated derivatives, and heterocyclic analogs with demonstrated antimicrobial, antitubercular, antifungal, and metal-chelating properties [2].

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol: Why Structural Analogs with Different Phenyl Substituents Cannot Be Interchanged


In-class 1,3,4-oxadiazole-2-thiol analogs with alternative phenyl substituents (e.g., 4-nitrophenyl, 4-methoxyphenyl, 4-pyridyl, or unsubstituted phenyl) exhibit divergent reactivity profiles that preclude direct substitution in synthetic workflows. The para-amino group on the target compound provides a chemically distinct handle for Schiff base formation with aldehydes [1], enabling the synthesis of benzylidene amino derivatives that unsubstituted phenyl or nitro-substituted analogs cannot directly produce. In antitubercular applications, the free amine enables conversion to (E)-benzylidene amino derivatives achieving MIC values of 0.8 µg/mL against M. tuberculosis H37Rv, whereas 5-phenyl-1,3,4-oxadiazole-2-thiol-derived compounds in comparable antimycobacterial screens show structure-dependent variation in potency [2]. Furthermore, the 4-aminophenyl substitution confers distinct metal-chelating selectivity, enabling simultaneous amperometric determination of Cu(II) and Pb(II) at 0.5 V and 0.75 V respectively—a dual-ion detection capability not reported for the 4-methoxyphenyl or 4-nitrophenyl analogs, which are primarily evaluated as corrosion inhibitors rather than analytical reagents [3].

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol: Quantified Differentiation Evidence Against Structural Analogs


Antifungal Derivative Activity: 2g Derivative Exhibits 2.16-Fold Superior Potency vs. Parent Compound Against C. albicans

The parent compound 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol shows weak intrinsic antifungal activity; however, its Schiff base derivative 2g (synthesized via condensation with 2-hydroxy-1-naphthaldehyde) demonstrates substantially enhanced potency against C. albicans with an MIC of 150 µg/mL compared to the parent compound's MIC of 325 µg/mL [1]. This 2.16-fold improvement establishes the parent compound's value as a precursor rather than a standalone antifungal agent, and critically demonstrates that alternative oxadiazole-2-thiol scaffolds lacking the 4-aminophenyl substitution cannot generate this specific 2g derivative architecture [1].

Antifungal Candida albicans Schiff base derivative

Antitubercular Potency of Derived Scaffold: R4 Derivative Achieves MIC of 0.8 µg/mL Against M. tuberculosis H37Rv

The (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivative R4, synthesized directly from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, demonstrated MIC of 0.8 µg/mL against M. tuberculosis H37Rv, IC50 of 49.01, and Selectivity Index of 61.33 [1]. In comparison, standard antitubercular drug pyrazinamide typically exhibits MIC values of 15-30 µg/mL against the same H37Rv strain in comparable MABA assays [1]. The R4 derivative shows ~19-fold to 38-fold lower MIC relative to pyrazinamide, though direct in vivo correlation remains unestablished [1].

Antitubercular Mycobacterium tuberculosis Drug-resistant TB

Analytical Reagent Performance: Dual Detection of Cu(II) and Pb(II) with Distinct Half-Wave Potentials

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol functions as an effective amperometric titration reagent for simultaneous determination of Cu(II) and Pb(II) ions. The Cu(II) and Pb(II) complexes exhibit distinct sharp angles at 0.75 V and 0.5 V respectively, enabling their discrimination in a single solution [1]. Detection limits were established at 3 ppm for Cu(II) and 2.08 ppm for Pb(II) [1]. The reagent's half-wave potential of 0.55 V confirms its role as a reducing agent [1].

Analytical chemistry Amperometric titration Metal ion detection

Physicochemical Properties: Solubility and logP Differentiate from Less Polar 4-Pyridyl and 4-Nitrophenyl Analogs

The target compound exhibits physicochemical properties that diverge meaningfully from its 4-pyridyl and 4-nitrophenyl analogs. ADMET Predictor™ estimated parameters for 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol include logP of 1.87, aqueous solubility of 2.639 mg/mL, effective permeability (Peff) of 1.219 × 10⁻⁴ cm/s, and pKa of 9.438 [1]. By comparison, the 4-pyridyl analog (PyODT) is extensively studied for corrosion inhibition due to enhanced metal-surface adsorption via pyridyl nitrogen [2], while the 4-nitrophenyl analog shows distinct electrochemical behavior in nickel corrosion studies [3].

Physicochemical properties ADMET Solubility

Metal Complexation Selectivity: Distinct Voltammetric Behavior Enables Cu(II)/Pb(II) Discrimination Not Observed with 4-Methoxyphenyl Analog

The 4-aminophenyl substitution on the oxadiazole-2-thiol core confers distinct metal-chelating selectivity compared to the 4-methoxyphenyl analog. The target compound forms complexes with Cu(II) and Pb(II) exhibiting sharp voltammetric angles at 0.75 V and 0.5 V respectively, with a reagent half-wave potential of 0.55 V [1]. In contrast, the 4-methoxyphenyl analog (A1) is primarily evaluated as a nickel corrosion inhibitor in acidic media, with its performance characterized by electrochemical impedance spectroscopy and polarization measurements rather than analytical metal-ion discrimination [2]. No reports were identified demonstrating dual Cu(II)/Pb(II) discrimination capability for the 4-methoxyphenyl or 4-nitrophenyl derivatives in amperometric titration applications.

Metal complexation Voltammetry Electroanalytical chemistry

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of High-Potency Antitubercular (E)-Benzylidene Amino Derivatives

Procure this compound specifically for synthesizing (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives targeting M. tuberculosis H37Rv. As demonstrated by Das et al. (2023), the R4 derivative synthesized from this precursor achieved MIC of 0.8 µg/mL, IC50 of 49.01, and Selectivity Index of 61.33—representing approximately 19-fold to 38-fold lower MIC than pyrazinamide standard [1]. The 4-aminophenyl group is essential for Schiff base condensation with substituted benzaldehydes to generate the (E)-benzylidene amino pharmacophore; analogs lacking this free amine (e.g., 4-nitrophenyl or unsubstituted phenyl derivatives) cannot undergo this transformation directly. Procurement is indicated for medicinal chemistry programs developing novel antitubercular agents against drug-resistant M. tuberculosis strains.

Development of Enhanced Antifungal Schiff Base Derivatives Against Candida albicans

This compound is the required precursor for synthesizing heterocyclic Schiff base analogs with improved antifungal activity. Singh et al. (2021) demonstrated that derivative 2g, synthesized via condensation with 2-hydroxy-1-naphthaldehyde, exhibited MIC of 150 µg/mL against C. albicans—a 2.16-fold improvement over the parent compound (MIC = 325 µg/mL) [1]. The 4-aminophenyl substitution provides the reactive primary amine necessary for Schiff base formation, enabling systematic structure-activity relationship studies through variation of aldehyde coupling partners. Procurement is indicated for antifungal drug discovery programs requiring a versatile amine-functionalized oxadiazole-2-thiol scaffold.

Amperometric Titration Reagent for Simultaneous Cu(II) and Pb(II) Determination in Environmental Samples

Use this compound as a recyclable amperometric titration reagent for dual detection of copper(II) and lead(II) ions in environmental water samples. Sagdullaeva et al. (2022) established detection limits of 3 ppm for Cu(II) and 2.08 ppm for Pb(II), with distinct complex peak potentials at 0.75 V and 0.5 V respectively, enabling discrimination of both ions in a single analytical run [1]. The reagent's half-wave potential of 0.55 V confirms its reducing agent functionality [1]. Compared to conventional analytical reagents reported as expensive, hazardous, and non-recyclable, this compound offers cost-effective and time-saving advantages [1]. Procurement is indicated for analytical chemistry laboratories requiring selective heavy metal detection reagents.

Precursor for Fe³⁺ Fluorescent Chemosensors via Schiff Base Derivatization

The 4-aminophenyl group enables condensation with thiophene-2-carbaldehyde to yield (E)-5-(4-((thiophen-2-ylmethylene)amino)phenyl)-1,3,4-oxadiazole-2-thiol, a Schiff base derivative that functions as a 'turn-off' fluorescent chemosensor for Fe³⁺ ions [1]. The free amine is essential for forming the imine linkage that creates the extended π-conjugated system responsible for fluorescence sensing. Alternative oxadiazole-2-thiol analogs without the 4-amino substituent (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol) cannot undergo this Schiff base derivatization and therefore lack the structural features required for Fe³⁺ chemosensor applications [1]. Procurement is indicated for research groups developing fluorescent metal-ion sensors for biological or environmental monitoring.

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